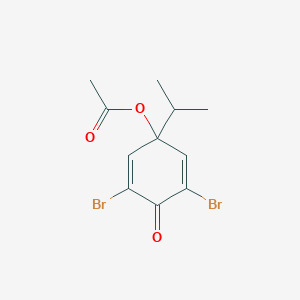
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate is a chemical compound known for its unique structure and properties. This compound features a cyclohexadienone core substituted with bromine atoms and an acetate group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate typically involves the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated or deoxygenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions include various brominated and deoxygenated derivatives, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the acetate group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-4-hydroxy-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-4-oxo-1-propyl-2,5-cyclohexadien-1-yl acetate
Uniqueness
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61305-87-1 |
|---|---|
Molekularformel |
C11H12Br2O3 |
Molekulargewicht |
352.02 g/mol |
IUPAC-Name |
(3,5-dibromo-4-oxo-1-propan-2-ylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C11H12Br2O3/c1-6(2)11(16-7(3)14)4-8(12)10(15)9(13)5-11/h4-6H,1-3H3 |
InChI-Schlüssel |
IWRGLQTUKFUIFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C=C(C(=O)C(=C1)Br)Br)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
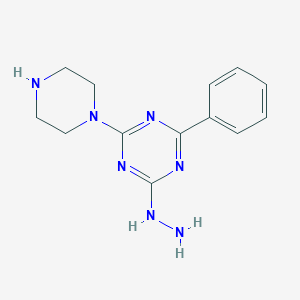
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)
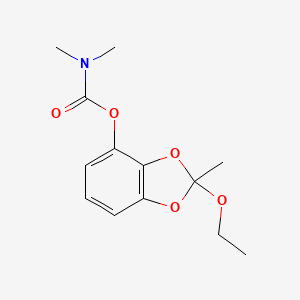


![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
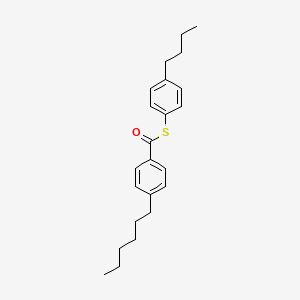
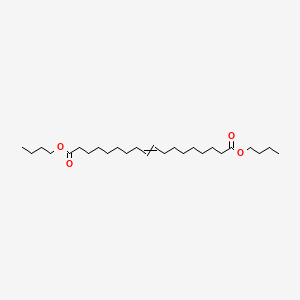
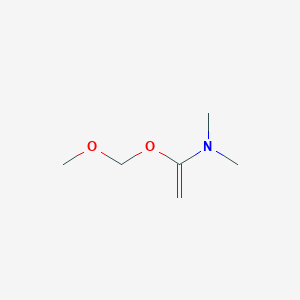
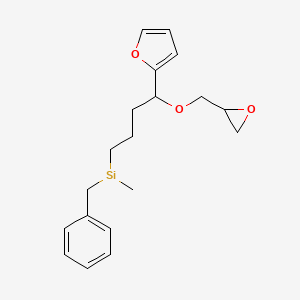
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
